

CAY10512 supplier and purchasing information

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Compound of Interest		
Compound Name:	CAY10512	
Cat. No.:	B15619777	Get Quote

CAY10512: A Technical Guide for Researchers

An In-depth Examination of a Potent NF-kB Inhibitor for Drug Development and Scientific Discovery

Introduction

CAY10512 is a synthetic, substituted trans-stilbene analog of resveratrol. It has garnered significant interest within the scientific community for its potent inhibitory activity against the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] As a transcription factor, NF-κB plays a pivotal role in regulating the expression of numerous genes involved in inflammation, immunity, cell survival, and stress responses. Dysregulation of the NF-κB pathway is implicated in a variety of pathological conditions, including chronic inflammatory diseases, autoimmune disorders, and cancer. **CAY10512** has demonstrated significantly greater potency than its parent compound, resveratrol, making it a valuable tool for research in areas such as neuroinflammation, islet transplantation, and microRNA regulation.[1][2] This technical guide provides a comprehensive overview of **CAY10512**, including its suppliers, chemical properties, biological activity, and relevant experimental insights.

Supplier and Purchasing Information

CAY10512 is available from several reputable suppliers of research chemicals. The following table summarizes purchasing information from prominent vendors. Please note that pricing and availability are subject to change and should be confirmed on the respective supplier's website.



Supplier	Catalog Number	Purity	Available Quantities
Cayman Chemical	10009536	≥97%	1 mg, 5 mg, 10 mg, 25 mg
MedchemExpress	HY-120269	97.0%	10 mM*1 mL, 5 mg, 10 mg, 50 mg, 100 mg
Santa Cruz Biotechnology	sc-221303		Contact for details
Immunomart	T35986-10 mg		Currently out of stock

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **CAY10512** is essential for its proper handling, storage, and use in experimental settings.



Property	Value	Reference
CAS Number	139141-12-1	[1][2][3][4]
Molecular Formula	C15H13FO	[1][3][4]
Molecular Weight	228.3 g/mol	[1][4]
Formal Name	1-fluoro-2-[2-(4- methoxyphenyl)ethenyl]- benzene	[1][4]
Appearance	A crystalline solid	[1][5]
Purity	≥97%	[1][5]
Solubility	DMF: ~3 mg/mL, DMSO: ~2 mg/mL, Ethanol: ~0.5 mg/mL, DMF:PBS (pH 7.2) (1:2): ~0.3 mg/mL	[1][5]
Storage	Store at -20°C	[1][3][5]
Stability	≥ 4 years (as a solid)	[1][5]

Biological Activity and Quantitative Data

CAY10512 is a potent inhibitor of the NF- κ B signaling pathway, exhibiting significantly greater activity than resveratrol.[1][3] Its primary mechanism of action involves the inhibition of TNF- α -induced activation of NF- κ B.[1]



Parameter	Value	Cell Line/System	Reference
IC ₅₀ (TNF-α-induced NF-κB activation)	0.15 μΜ		[1][3]
Effective Concentration (miRNA upregulation inhibition)	5 μΜ	HNG cells	[2]
Effective Concentration (Islet protection)	0.15 μΜ	Primary human islets	[2]
Effective Concentration (Cytokine expression inhibition)	0.25 μΜ	BV-2 cells	[2]

Signaling Pathway

CAY10512 exerts its biological effects primarily through the inhibition of the canonical NF-κB signaling pathway. This pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB p65/p50 heterodimer, allowing its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines, chemokines, and other inflammatory mediators. **CAY10512** is understood to interfere with this cascade, thereby preventing the downstream inflammatory response.

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